N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide
Description
N-((4-Hydroxychroman-4-yl)methyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a chroman (benzopyran) ring substituted at the 4-position with a hydroxymethyl group.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(17-9-5-7-15-6-1-2-8-16(15)17)22-14-21(24)12-13-25-19-11-4-3-10-18(19)21/h1-11,24H,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCVQOKQRCQWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The naphthamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a chromanone derivative, while reduction of the naphthamide moiety would produce a naphthylamine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain biological processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Its unique chemical properties make it a candidate for use in materials science and the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, studies have shown that it can inhibit the formation of male gametes in the malaria parasite, Plasmodium falciparum, by targeting the parasitophorous vacuole membrane protein Pfs16 . This interaction disrupts the parasite’s life cycle and prevents transmission to mosquitoes.
Comparison with Similar Compounds
Structural Features and Modifications
The table below summarizes key structural and physicochemical differences between N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide and related naphthamide derivatives:
Key Observations :
- Chroman vs. Heterocyclic Moieties : The chroman group in the target compound may enhance stability and hydrogen-bonding capacity compared to halogenated aryl (6m) or indazole (SYHA1813) groups.
- Bioactivity: SYHA1813’s dual inhibitory activity against CSF1R/VEGFR highlights the impact of indazole and fluorophenyl groups on kinase selectivity . The chroman-hydroxyl group in the target compound may favor antioxidant or cholinesterase inhibitory roles, as seen in similar phenolic derivatives .
- Synthesis Complexity : Compound 6m is synthesized via 1,3-dipolar cycloaddition , while SYHA1813 likely involves multi-step coupling of indazole and fluorophenyl groups . The target compound’s chroman-methyl linkage may require specialized alkylation or coupling techniques.
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
Mass Spectrometry :
Pharmacokinetic and Toxicity Considerations
- BBB Penetration : SYHA1813’s indazole and fluorophenyl groups likely enhance lipophilicity and BBB traversal , whereas the chroman group in the target compound may balance hydrophilicity and membrane permeability.
- Metabolic Stability : Halogenated derivatives (e.g., 6m) may face oxidative metabolic challenges, while hydroxylated analogs (target compound, ) could undergo glucuronidation .
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and biological properties. This article provides an overview of its biological activity, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chroman ring linked to a naphthamide moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity. The compound's primary target is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , which plays a crucial role in the malaria parasite's life cycle.
The compound interacts with Pfs16, stabilizing it in lysates from activated mature gametocytes. This interaction inhibits the formation of male gametes in the malaria parasite, effectively blocking transmission to mosquitoes. The detailed biochemical pathways involved include:
- Inhibition of Male Gamete Formation : The compound disrupts the normal development of male gametes in Plasmodium falciparum, which is essential for the parasite's lifecycle and transmission.
- Stabilization of Protein Targets : By stabilizing Pfs16, this compound alters the dynamics of gametocyte maturation.
Biological Activities
The biological activities of this compound extend beyond its anti-malarial properties. Related compounds in the hydroxychroman class have demonstrated various pharmacological effects, including:
- Anticoagulant Effects : Similar derivatives have shown anticoagulant activity comparable to warfarin.
- Anti-inflammatory and Antioxidant Properties : Some hydroxycoumarin derivatives exhibit significant anti-inflammatory and antioxidant effects, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- In vitro Studies : Research has shown that this compound can inhibit the growth of Plasmodium falciparum gametocytes effectively, indicating its potential as a novel anti-malarial agent.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity and interaction modes of this compound with target proteins, supporting experimental findings on its efficacy against malaria.
- Comparative Analysis : When compared to similar compounds, this compound exhibits unique properties that may enhance its therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Q. Critical Conditions :
- Use of catalysts like triethylamine or pyridine to facilitate amide coupling.
- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility.
- Temperature control (e.g., 0–25°C) to prevent side reactions.
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- X-ray Crystallography : Resolving crystal structures to validate stereochemistry and bonding (e.g., analogous naphthamide derivatives in ).
- Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm) .
What biological screening approaches evaluate the antimalarial activity of this compound against Plasmodium falciparum gametocytes?
Answer:
- Microgametogenesis Assays : Quantify disruption of male gamete formation using fluorescence microscopy (e.g., reduced exflagellation events).
- Pfs16 Protein Interaction Studies : Assess compound binding to Pfs16 via photo-affinity labeling and Western blotting.
- Ookinete Development Assays : Measure fold-change expression of gametocyte-to-ookinete transition markers (e.g., 2.5-fold inhibition at 10 µM) .
How can researchers address challenges in elucidating the mechanism of action of this compound?
Answer:
- Photo-Affinity Labeling : Incorporate photo-reactive groups (e.g., aryl azides) into the compound to crosslink with target proteins like Pfs16, followed by proteomic analysis.
- CRISPR-Cas9 Knockout Models : Validate target necessity by disrupting Pfs16 in P. falciparum and testing compound efficacy.
- Molecular Dynamics Simulations : Predict binding interactions between the hydroxychroman moiety and Pfs16’s hydrophobic pockets .
How do structural modifications influence bioactivity and selectivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
| Modification | Impact |
|---|---|
| Hydroxychroman Methyl | Enhances membrane permeability and Pfs16 binding affinity. |
| Naphthamide Substituents | Electron-withdrawing groups (e.g., -Cl) improve antimalarial potency. |
| Polar Groups | Reduce metabolic stability but increase solubility. |
Example : Analogous dichlorophenyl-naphthamide derivatives show 3-fold higher MC5R modulation than non-halogenated variants .
What experimental models assess transmission-blocking efficacy?
Answer:
- In Vitro : Gametocyte culture assays with transgenic P. falciparum lines expressing GFP-tagged Pfs16.
- In Vivo : Mosquito feeding assays using compound-treated gametocytes to measure oocyst reduction (e.g., ≥80% inhibition at 5 µM).
- Transcriptomic Profiling : RNA-seq to identify dysregulated genes during microgametogenesis (e.g., downregulation of pf13 and ccp2) .
How can discrepancies in biological activity data be resolved?
Answer:
- Standardized Protocols : Use synchronized gametocyte cultures and fixed incubation times (e.g., 48 hours).
- Dose-Response Curves : Compare IC values across studies (target range: 0.1–5 µM).
- Orthogonal Assays : Validate findings with both fluorescence-based viability assays and qPCR for parasite RNA quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
